(7-Chlorochromane-4,4-diyl)dimethanol
Description
(7-Chlorochromane-4,4-diyl)dimethanol is a chlorinated chromane derivative featuring a bicyclic chromane backbone (benzopyran structure) substituted with a chlorine atom at the 7-position and two hydroxymethyl groups at the 4,4-positions. Chromane derivatives are known for their diverse biological and material applications, ranging from pharmaceuticals to fluorescent sensors. The chlorine substituent likely enhances lipophilicity and influences electronic properties, while the diol groups contribute to hydrogen bonding and solubility characteristics.
Properties
Molecular Formula |
C11H13ClO3 |
|---|---|
Molecular Weight |
228.67 g/mol |
IUPAC Name |
[7-chloro-4-(hydroxymethyl)-2,3-dihydrochromen-4-yl]methanol |
InChI |
InChI=1S/C11H13ClO3/c12-8-1-2-9-10(5-8)15-4-3-11(9,6-13)7-14/h1-2,5,13-14H,3-4,6-7H2 |
InChI Key |
UMKFEFLYVSSFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1(CO)CO)C=CC(=C2)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Compounds :
(5-Hydroxy-6-methylpyridine-3,4-diyl)dimethanol hydrochloride (Pyridoxine hydrochloride): A pyridine-based dimethanol derivative used in pharmaceuticals (e.g., Xonvea tablets). Its hydroxymethyl groups and aromatic ring enable high solubility in water and ethanol, critical for drug formulation .
(2-Phenyl-4,5-dihydrooxazole-4,4-diyl)dimethanol: An oxazole derivative with demonstrated antibacterial activity. The oxazole ring and phenyl group enhance stability and interaction with biological targets .
[2-(2-Phenylethyl)-4,5-dihydro-1,3-oxazole-4,4-diyl]dimethanol: Features an oxazole ring with a phenethyl substituent, showing solubility >35.3 µg/mL at pH 7.4, suitable for aqueous applications .
(2-(Pyridin-2-yl)oxazolidine-4,4-diyl)dimethanol (TN): A fluorescent probe for cerium(III) detection, leveraging the oxazolidine ring’s coordination capacity and the dimethanol group’s solubility .
Structural Contrasts :
- Substituents: The 7-chloro group in (7-Chlorochromane-4,4-diyl)dimethanol may increase electron-withdrawing effects compared to methyl or phenyl groups in analogs, altering reactivity and binding affinity.
Physicochemical Properties
Notes:
- Solubility trends correlate with backbone polarity: Pyridoxine hydrochloride’s pyridine ring and ionic nature enhance water solubility, while oxazole/chromane derivatives exhibit moderate solubility in organic solvents.
- The chlorine atom in the target compound may reduce aqueous solubility compared to non-halogenated analogs.
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